molecular formula C13H15NO2S B13248838 Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13248838
M. Wt: 249.33 g/mol
InChI Key: ARAZRZHOOOIJDD-UHFFFAOYSA-N
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Description

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with ethyl chloroformate in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-b]pyridine derivatives.

    Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives with various functional groups.

Scientific Research Applications

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2SC_{13}H_{15}NO_2S with a molecular weight of 249.33 g/mol. The structure features a thieno[2,3-b]pyridine core that is known for its diverse biological activities.

Crystal Structure

The crystal structure analysis reveals that the compound is essentially planar except for the ethyl group, which is twisted away from the carboxyl plane. The intermolecular interactions include N—H···O and N—H···N hydrogen bonds that contribute to its stability in solid form .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[2,3-b]pyridine derivatives. This compound has shown promising results against various bacterial strains. For instance, it was evaluated for its efficacy against drug-resistant Escherichia coli and demonstrated significant inhibition of bacterial growth in vitro. The compound's mechanism involves interference with bacterial efflux pumps, enhancing the effectiveness of existing antibiotics .

Antitumor Activity

Thieno[2,3-b]pyridine derivatives are recognized for their antitumor properties. This compound has been identified as a key intermediate in the synthesis of potential antitumor agents. Studies indicate that this compound can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and the activation of caspase cascades .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Research has shown that it can reduce pro-inflammatory cytokine production in vitro and in vivo models. This suggests its potential use in treating inflammatory diseases where cytokine dysregulation is a factor.

Case Study 1: Antimicrobial Efficacy

In a study conducted on E. coli, this compound was tested alongside standard antibiotics. The results indicated that when used in combination with certain antibiotics, it significantly increased their efficacy against resistant strains. The half-maximal inhibitory concentration (IC50) was determined to be within a range that suggests clinical relevance .

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effect on human cancer cell lines (e.g., HeLa and MCF-7). The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment .

Research Findings Summary

Activity Effect Study Reference
AntimicrobialInhibition of E. coli growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of cytokine levels

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C13H15NO2S/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11/h6H,5H2,1-4H3

InChI Key

ARAZRZHOOOIJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)C

Origin of Product

United States

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